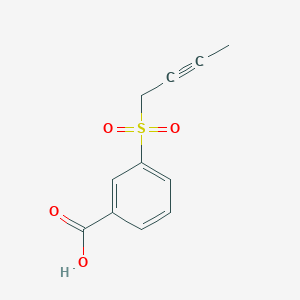

3-(But-2-yn-1-ylsulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(But-2-yn-1-ylsulfonyl)benzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a white or colorless solid organic compound with the formula C6H5COOH . The structure of benzoic acid consists of a benzene ring (C6H6) with a carboxyl (−C(=O)OH) substituent .

Synthesis Analysis

The synthesis of benzoic acid derivatives like “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can involve various methods. For instance, benzoic acid can be synthesized from Grignard reagents . The Grignard synthesis of a carboxylic acid (R-COOH) is achieved by a carbonization step by bubbling carbon dioxide, gaseous CO2, into a solution in THF or diethyl ether of the reagent .Molecular Structure Analysis

The molecular structure of “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can be analyzed using various techniques. For example, experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzoic acid derivatives are provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can be complex. For example, a modification of the extractions previously discussed in this chapter is to perform a chemical reaction in the separatory funnel in order to change the polarity and therefore partitioning of a compound in the aqueous and organic layers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can be determined using various techniques. For example, the solubility of the compound in the solvent used for recrystallization is important . In the ideal case, the solvent would completely dissolve the compound to be purified at high temperature, usually the boiling point of the solvent, and the compound would be completely insoluble in that solvent at room temperature or at zero oC .Applications De Recherche Scientifique

Drug Design and Synthesis

3-(But-2-yn-1-ylsulfonyl)benzoic acid: is utilized in the synthesis of novel compounds with potential therapeutic applications. For instance, it can serve as an acidic head linked to hydrazone in the design of new antidiabetic agents . These compounds are characterized by their ability to bind comfortably in the active site of PPARγ, which plays a crucial role in glucose and lipid homeostasis .

Antioxidant Properties

This compound is also explored for its antioxidant properties. In the context of hydroxybenzoic acids, studies have been conducted to evaluate their anti-/pro-oxidant activities, which are crucial in preventing oxidative stress-related diseases . The structural analogs of benzoic acid, including 3-(But-2-yn-1-ylsulfonyl)benzoic acid , may exhibit similar properties, making them valuable in dietary supplements and functional foods .

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is another significant area of research. These compounds are tested against various bacterial strains to assess their effectiveness in combating infections and diseases .

Cytotoxic Activity

Research on benzoic acid derivatives includes evaluating their cytotoxic activity against cancer cell lines. This is vital for the development of new chemotherapeutic agents that can selectively target cancer cells without harming healthy tissues .

Food Additive Re-evaluation

Benzoic acid and its derivatives are commonly used as food additives. Scientific re-evaluations are conducted to assess their safety and determine acceptable daily intake levels. This ensures consumer safety and compliance with health regulations .

Lipophilicity Estimation

The lipophilicity of benzoic acid derivatives is estimated using experimental and theoretical methods. This property is important for understanding the compound’s behavior in biological systems and its potential as a drug candidate .

Mécanisme D'action

The mechanism of action of “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can be complex and depends on its use. For instance, benzoic acid derivatives can have antiviral activity . In this case, the compound can suppress NP and M1 protein expression levels during the late stages of viral biosynthesis and inhibit NA activity, which may influence virus release .

Safety and Hazards

Orientations Futures

The future directions of “3-(But-2-yn-1-ylsulfonyl)benzoic acid” can be diverse. For instance, biochar has been proven to improve soil quality, which can potentially reduce the formation of allelochemicals by plants, alleviating allelopathy . Another direction could be the development of new antiviral chemicals, as benzoic acid derivatives have shown antiviral activity .

Propriétés

IUPAC Name |

3-but-2-ynylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNXZCHZUEJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCS(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2850221.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2850223.png)

![N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2850228.png)

![N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2850236.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)